![molecular formula C6H16NO4P B12523139 Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester CAS No. 653580-16-6](/img/structure/B12523139.png)
Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. Phosphonic acids and their derivatives are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester typically involves the reaction of phosphorous acid with appropriate organic substrates. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different functional groups .
Scientific Research Applications
Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Phosphonic acid derivatives are explored for their therapeutic potential, particularly in the treatment of bone diseases and as antiviral agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives such as:
Aminophosphonates: These compounds contain an amino group and are known for their chelating properties.
Hydroxyphosphonates: These derivatives have a hydroxyl group and are used in medicinal chemistry and agriculture.
Uniqueness
Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
653580-16-6 |
|---|---|
Molecular Formula |
C6H16NO4P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
N-(1-dimethoxyphosphorylbutyl)hydroxylamine |
InChI |
InChI=1S/C6H16NO4P/c1-4-5-6(7-8)12(9,10-2)11-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CBCBNZGFLVENIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NO)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


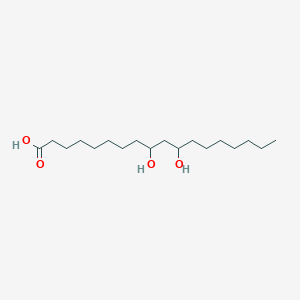
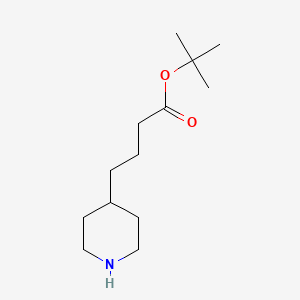
![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
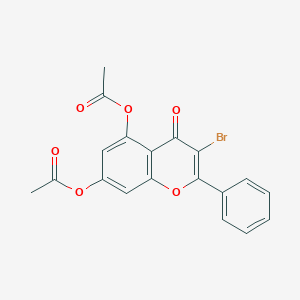
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
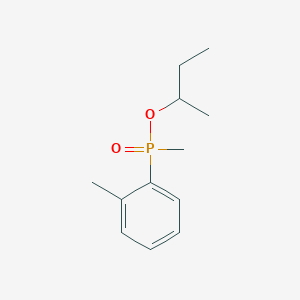
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

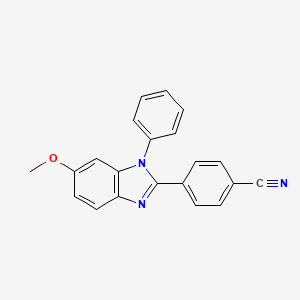
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
